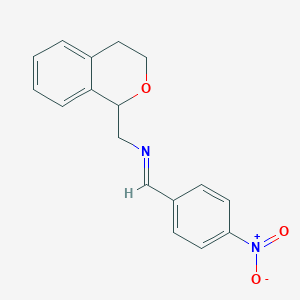![molecular formula C22H22IN B413993 2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine CAS No. 118182-91-5](/img/structure/B413993.png)
2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an iodophenyl group attached to a phenyl ring, which is further connected to a pentyl-substituted pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl ring to form 4-iodophenyl. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Coupling Reaction: The iodophenyl intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene).
Pyridine Ring Formation: The final step involves the formation of the pyridine ring with a pentyl substituent. This can be achieved through a cyclization reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium Chloride: Another iodophenyl-containing compound with applications in biochemical assays.
4-Iodophenylacetic Acid: A simpler iodophenyl derivative used in organic synthesis.
Uniqueness
2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
118182-91-5 |
|---|---|
Formule moléculaire |
C22H22IN |
Poids moléculaire |
427.3g/mol |
Nom IUPAC |
2-[4-(4-iodophenyl)phenyl]-5-pentylpyridine |
InChI |
InChI=1S/C22H22IN/c1-2-3-4-5-17-6-15-22(24-16-17)20-9-7-18(8-10-20)19-11-13-21(23)14-12-19/h6-16H,2-5H2,1H3 |
Clé InChI |
KNDBOLKDNIQWJX-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)I |
SMILES canonique |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-2-[(3,4-dichlorophenyl)imino]-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-1,3-thiazolidin-4-one](/img/structure/B413913.png)
![3'-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413915.png)


![1-(4-Chlorophenyl)ethanone [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413918.png)
![3-allyl-5-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413920.png)





![4-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B413930.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-isobutoxybenzamide](/img/structure/B413932.png)
